![molecular formula C17H25N3O6S B2640199 (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 949109-36-8](/img/structure/B2640199.png)
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate, also known as L-695,256, is a chemical compound that has potential applications in scientific research. This compound is a diazepane derivative and has a unique chemical structure that makes it a valuable tool for studying various biological processes. In
Scientific Research Applications
Synthesis and Intermediate Utility
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Its practical synthesis is crucial for multikilogram production of Rho-kinase inhibitors like K-115, illustrating its significance in pharmaceutical manufacturing (Gomi et al., 2012). Additionally, related compounds, such as tert-butyl esters of cephalosporins, undergo structural modifications to incorporate functional groups like N,N-dimethylaminomethylene, which are vital for developing novel antibiotics (Vorona et al., 2007).
Catalytic and Synthetic Applications
This compound also finds application in the synthesis of complex molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds, showcases the compound's utility in intricate organic syntheses (Liu Ya-hu, 2010). Similarly, the formation of stereochemically complex molecules like tert-butyl 7-alkylideneceph-3-em-4-carboxylates demonstrates its utility in generating molecules with potential therapeutic applications (Vorona et al., 2008).
Radiopharmaceutical Applications
The compound has implications in radiopharmaceuticals as well. For example, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate is a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (He et al., 1994).
Stereochemistry and Asymmetric Synthesis
The stereoselective synthesis of alpha-quaternary alpha-amino acid derivatives via 'one-pot' conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters emphasizes the compound's role in facilitating asymmetric synthesis and stereochemistry studies (Lupi et al., 2009).
Novel Complex Formation
Its derivatives are used to study complex formations, such as the synthesis of Mg II complexes of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazines, which has implications in studying the solvent effects on spectral properties (Tarakanov et al., 2011).
Mechanism of Action
Target of Action
The compound “(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate” is a diazepane derivative. Diazepanes are a class of organic compounds that are part of the larger family of azepanes. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The specific targets of this compound would depend on its exact structure and any functional groups present .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effect. For diazepane derivatives, this can vary widely depending on the specific compound and its target. Some diazepane derivatives may act as enzyme inhibitors, while others may interact with cell receptors or other biological targets .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If the compound acts as an enzyme inhibitor, for example, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. The pharmacokinetics of a diazepane derivative like “(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate” would depend on factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability could be affected by exposure to light or heat, and its efficacy could be influenced by interactions with other molecules in the body .
properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYEQQDVXSEN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate |
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